

A Technical Guide to the Spectroscopic Analysis of (S)-3-butyn-2-ol

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Compound of Interest

Compound Name: (2S)-but-3-yn-2-ol

Cat. No.: B1276671

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-3-butyn-2-ol. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for 3-butyn-2-ol. The data presented is for the racemic mixture, as the chemical shifts for the (S)-enantiomer will be identical in a standard achiral solvent.

1.1. ^1H NMR Spectroscopic Data

The ^1H NMR spectrum of 3-butyn-2-ol provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5	Quartet	1H	CH
~2.4	Doublet	1H	\equiv CH
~2.1	Singlet (broad)	1H	OH
~1.4	Doublet	3H	CH ₃

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
~85.3	C≡CH
~71.9	C≡CH
~57.8	CH-OH
~22.9	CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (alcohol)
~3290	Strong, Sharp	≡C-H stretch (alkyne)
~2980	Medium	C-H stretch (sp ³)
~2110	Weak	C≡C stretch (alkyne)
~1050	Strong	C-O stretch (secondary alcohol)

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

3.1. NMR Spectroscopy Protocol

For the analysis of chiral alcohols like (S)-3-butyn-2-ol, specific protocols can be employed, including the use of chiral derivatizing agents to determine enantiomeric purity.[4][5]

- Sample Preparation (Standard):
 - Dissolve approximately 5-10 mg of (S)-3-butyn-2-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a standard 5 mm NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- "In-Tube" Derivatization for Chiral Analysis:[4][5]
 - To determine enantiomeric excess, a chiral derivatizing agent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) can be used directly in the NMR tube.[5]

- A fast and efficient method involves adding the chiral alcohol, the derivatizing agent (e.g., MPA or MTPA), a coupling agent (like DCC), and a catalyst (like DMAP) directly into the NMR tube with the deuterated solvent.[5]
- The sample is then shaken for a few minutes to allow the reaction to proceed before spectral acquisition.[5]
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300, 500, or 600 MHz).[5]
 - Standard acquisition parameters are typically used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

3.2. IR Spectroscopy Protocol

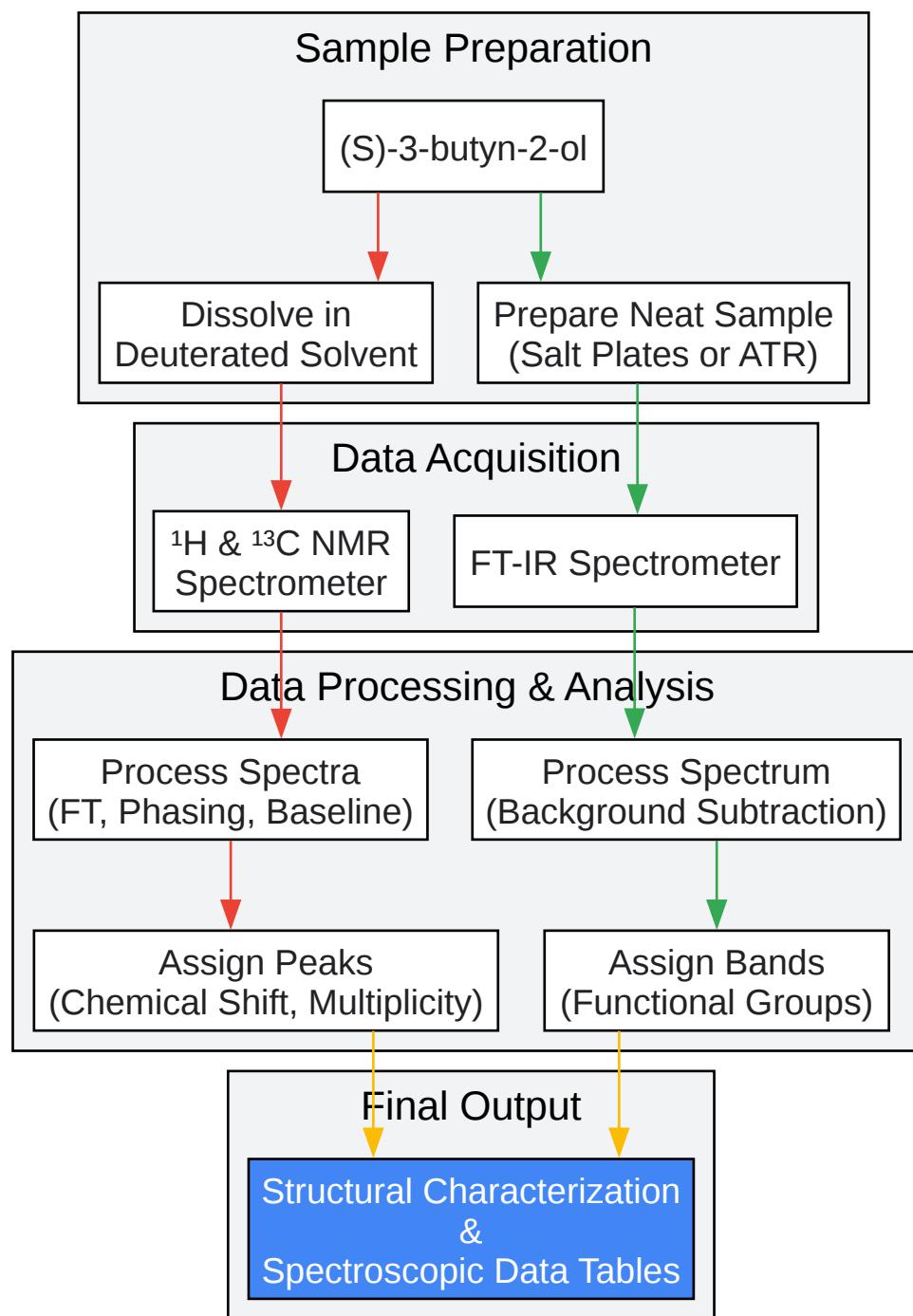
- Sample Preparation (Neat Liquid):
 - As 3-butyn-2-ol is a liquid, the simplest method is to obtain the spectrum of the neat liquid.
 - Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - Mount the plates in the spectrometer's sample holder.
- Attenuated Total Reflectance (ATR) FT-IR:
 - Alternatively, an ATR accessory can be used.
 - Place a small drop of the sample directly onto the ATR crystal (e.g., ZnSe or diamond).
 - Ensure good contact between the sample and the crystal. This method requires minimal sample and is easy to clean.[6]
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

- The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-3-butyn-2-ol.

Spectroscopic Analysis Workflow for (S)-3-butyn-2-ol

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Caption: Workflow for NMR and IR spectroscopic analysis.

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References

- 1. 3-Butyn-2-ol(2028-63-9) ^{13}C NMR spectrum [chemicalbook.com]
- 2. 3-Butyn-2-ol(2028-63-9) IR Spectrum [m.chemicalbook.com]
- 3. 3-Butyn-2-ol [webbook.nist.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. amherst.edu [amherst.edu]
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